6-氟-1-氧代异色苷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

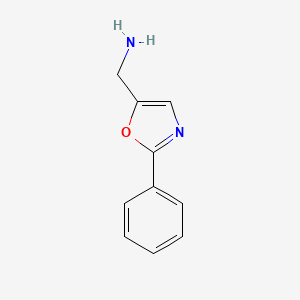

The compound of interest, 6-Fluoro-1-oxoisochroman-3-carboxylic acid, is a fluorinated organic compound that is part of a broader class of chemicals known for their potential in pharmaceutical applications. The related compounds have been extensively studied for their antimicrobial properties and their ability to interact with biological systems, as evidenced by the synthesis and characterization of various derivatives with potent inhibitory activity against a range of pathogenic strains . Additionally, these compounds have been explored for their antibacterial activity, particularly against Gram-positive infections, and their interactions with bacterial DNA topoisomerases .

Synthesis Analysis

The synthesis of related fluorinated compounds involves multiple steps, including condensation reactions, the use of acid chlorides, and the employment of solvents and acid scavengers. For instance, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were obtained through condensation of acid chlorides with a benzo[d]isoxazole derivative . Another synthesis pathway led to the creation of 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids with cyclopropane-fused substituents, showcasing the versatility of fluorinated compounds in drug synthesis . Furthermore, the synthesis of 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid from p-fluorophenol through a series of reactions including methylation, Friedel-Crafts reaction, and Michael addition, highlights the complexity and efficiency of the synthetic routes employed .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various analytical techniques. For example, the X-ray structure of an achiral heterotopic precursor to a related compound was determined, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule . Additionally, density functional theory and vibrational spectroscopy were used to investigate the structure and vibrational frequencies of 6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, further contributing to the understanding of the molecular properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds is of significant interest due to their potential applications. For instance, 2,6-Dicarboxypyridinium fluorochromate was used as a reagent for the oxidative deprotection of various protected carbonyl compounds under solvent-free conditions, demonstrating the utility of fluorinated reagents in synthetic chemistry . The ability to manipulate the chemical structure of these compounds through reactions such as oxidative deprotection is crucial for the development of new drugs and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are closely related to their molecular structure and have been studied using various computational and spectroscopic methods. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information on the stability, hardness, and softness of the molecule . The molecular electrostatic potential (MEP) is used to identify reactive regions, which is essential for understanding how these compounds interact with biological targets. Additionally, the use of a highly sensitive fluorogenic reagent for carboxylic acids in high-performance liquid chromatography (HPLC) underscores the importance of analytical techniques in quantifying and characterizing these compounds .

科学研究应用

抗菌特性

- 抗菌剂:已合成并评估了包括6-氟类似物在内的抗菌剂,其中包括6-氟-1-氧代异色苷基-3-羧酸衍生物。研究表明,像1-乙基-6-氟-1,4-二氢-4-氧-7-(1-哌嗪基)-1,8-萘啶-3-羧酸(依诺沙星)这样的化合物在体外表现出显著的抗菌活性,并在体内对系统感染具有低急性毒性(Matsumoto et al., 1984)。

抗癌潜力

- 抗癌剂:与6-氟-1-氧代异色苷基-3-羧酸相关的化合物的研究显示出潜力,可作为双重作用的抗癌和抗菌化疗药物。例如,某些6-氟-4-氧吡啶并[2,3-a]咔唑-3-羧酸对乳腺肿瘤和肺癌细胞的生长抑制,同时还表现出抗菌特性(Al-Trawneh et al., 2010)。

镇痛活性

- 镇痛特性:与6-氟-1-氧代异色苷基-3-羧酸结构相关的化合物6-氟茚-1-羧酸已合成,并发现在动物模型中表现出镇痛活性,表明氟取代羧酸在疼痛管理中的潜在用途(Das et al., 2008)。

合成和结构研究

- 合成和结构阐明:已对各种氟取代羧酸,包括6-氟类似物的合成进行了研究。这些研究为这些化合物在制药和材料科学等各个领域的化学特性和潜在应用提供了见解(Yang et al., 2005)。

安全和危害

The compound should be handled with care. It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . The compound should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . The compound should be handled under inert gas . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .

属性

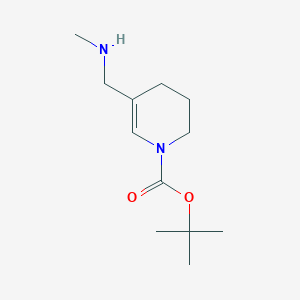

IUPAC Name |

6-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO4/c11-6-1-2-7-5(3-6)4-8(9(12)13)15-10(7)14/h1-3,8H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGXENVTSRRYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-oxoisochroman-3-carboxylic acid | |

CAS RN |

1312135-86-6 |

Source

|

| Record name | 6-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2499760.png)

![N-[(4-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499766.png)

![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2499770.png)

![7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2499773.png)

![2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide](/img/structure/B2499777.png)